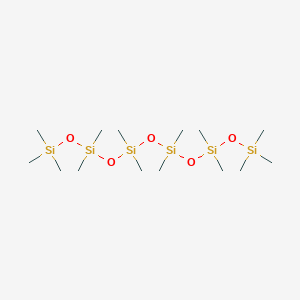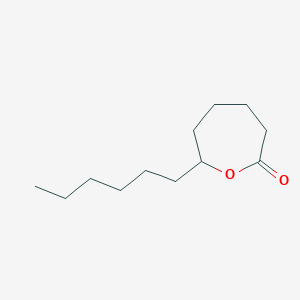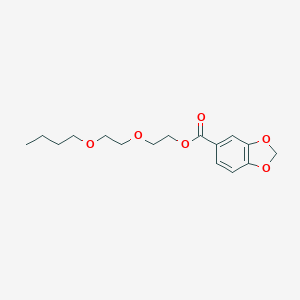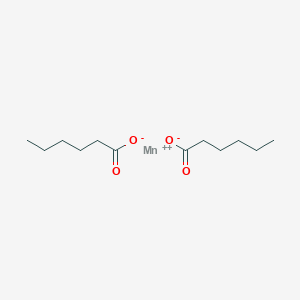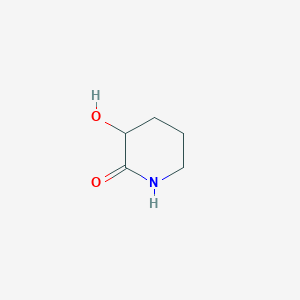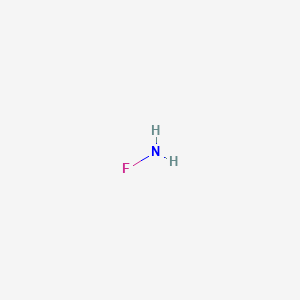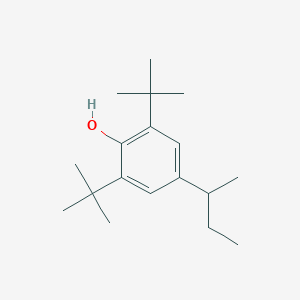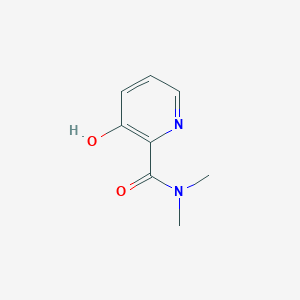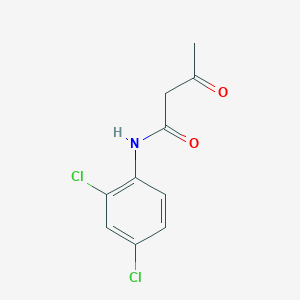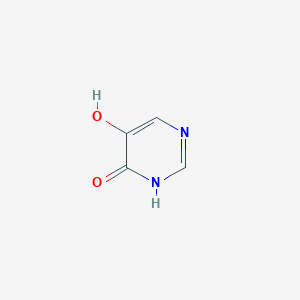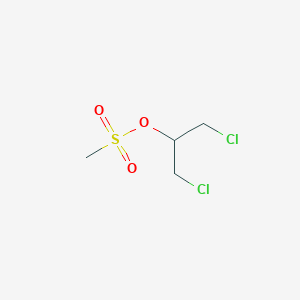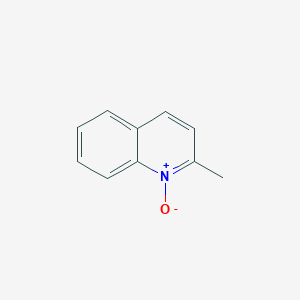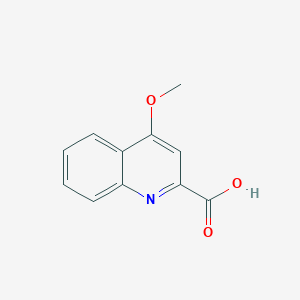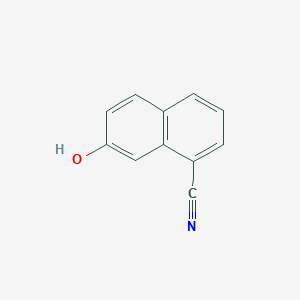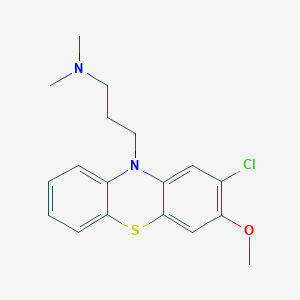
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a heterocyclic compound that belongs to the phenothiazine family. It has been widely used as an antipsychotic drug for the treatment of various mental disorders such as schizophrenia and bipolar disorder. However, in recent years, this compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which are responsible for the symptoms of schizophrenia. It also has an affinity for the serotonin receptors, which may contribute to its antidepressant effects.
Biochemische Und Physiologische Effekte
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has antiviral properties and has been shown to inhibit the replication of viruses such as HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the research on Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential use as an antiviral drug. Studies are needed to determine its efficacy in treating viral infections such as HIV and hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
In conclusion, Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and to identify any potential side effects.
Synthesemethoden
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- involves the reaction of 2-chloro-10-(3-chloropropyl)-3-methoxyphenothiazine with dimethylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of biological activities including antipsychotic, anticancer, and antiviral properties.
Eigenschaften
CAS-Nummer |
17800-20-3 |
|---|---|
Produktname |
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- |
Molekularformel |
C18H21ClN2OS |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
3-(2-chloro-3-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2OS/c1-20(2)9-6-10-21-14-7-4-5-8-17(14)23-18-12-16(22-3)13(19)11-15(18)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
CEHKBRONOPQZSA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC |
Andere CAS-Nummern |
17800-20-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



